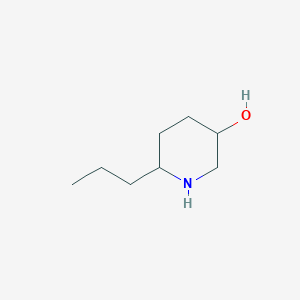

6-Propylpiperidin-3-ol

Beschreibung

Historical Context of Piperidine (B6355638) Alkaloids and their Significance

The history of piperidine alkaloids is deeply intertwined with the study of natural toxins and traditional medicines. The isolation of coniine from poison hemlock (Conium maculatum) in the 19th century stands as a landmark event, as it was one of the first alkaloids to be chemically characterized and synthesized. This toxic compound, infamous for its role in the execution of Socrates, highlighted the potent physiological effects of the piperidine core.

Conversely, the piperidine motif is also responsible for the pungent taste of black pepper, attributed to the compound piperine (B192125). Beyond these well-known examples, the piperidine skeleton is a fundamental component of numerous natural alkaloids with a wide spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to neurotoxic and analgesic, underscoring the versatility of the piperidine scaffold in interacting with biological systems. This rich history has established piperidine and its derivatives as a fertile ground for the development of new therapeutic agents.

Rationale for Research Focus on 6-Propylpiperidin-3-ol

The rationale for investigating 6-Propylpiperidin-3-ol stems largely from the established biological significance of structurally related 2,6-disubstituted 3-hydroxypiperidine (B146073) alkaloids. Natural products such as deoxoprosophylline and deoxocassine, which share this core structure, have garnered attention for their biological activities. The specific substitution pattern of a propyl group at the 6-position and a hydroxyl group at the 3-position in 6-Propylpiperidin-3-ol introduces distinct stereochemical and physicochemical properties that are of interest for medicinal chemistry.

Overview of Key Research Challenges and Opportunities

The primary challenge in the study of 6-Propylpiperidin-3-ol lies in its stereoselective synthesis. The molecule possesses at least two stereocenters, at the C3 and C6 positions, meaning it can exist as multiple stereoisomers. The controlled synthesis of a single, desired stereoisomer is a non-trivial task that requires sophisticated synthetic strategies.

However, this challenge also presents a significant opportunity. The development of novel, efficient, and stereoselective synthetic routes to 6-Propylpiperidin-3-ol would be a valuable contribution to organic chemistry. Researchers can draw inspiration from existing methods for the synthesis of related 2,6-disubstituted 3-hydroxypiperidine alkaloids. For example, approaches have been developed for the synthesis of deoxoprosopinine and deoxoprosophylline that utilize chiral starting materials or employ stereoselective reactions to control the stereochemistry of the final product. nih.govacs.orgacs.orgacs.orgnih.govepfl.ch These established strategies provide a solid foundation and a conceptual roadmap for tackling the synthesis of 6-Propylpiperidin-3-ol.

A further opportunity arises from the current lack of dedicated pharmacological data for this specific compound. This knowledge gap invites investigation into its potential biological activities. A systematic screening of 6-Propylpiperidin-3-ol and its various stereoisomers against a range of biological targets could uncover novel therapeutic leads. The structural similarities to known bioactive alkaloids suggest that such screening efforts could be fruitful.

The existence of a derivative, (3R-trans)-1-acetyl-6-propyl-3-piperidinol, is noted in the NIST (National Institute of Standards and Technology) WebBook, confirming its presence in the scientific literature and providing a concrete starting point for further investigation. nist.gov

Table of Related Bioactive 2,6-Disubstituted 3-Hydroxypiperidine Alkaloids

| Alkaloid | Natural Source (Genus) | Known or Potential Biological Activity |

| Deoxoprosophylline | Prosopis | Potential antimicrobial and CNS activity |

| Deoxoprosopinine | Prosopis | Potential antimicrobial and CNS activity |

| Deoxocassine | Cassia | Potential antimicrobial activity |

| Spectaline | Cassia | Potential antimicrobial activity |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-propylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAUYXITCMAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Propylpiperidin 3 Ol and Its Stereoisomers

Total Synthesis Approaches to Enantiopure 6-Propylpiperidin-3-ol

Total synthesis provides a powerful means to construct enantiomerically pure forms of complex molecules. For 6-propylpiperidin-3-ol, strategies often begin with readily available chiral building blocks or employ asymmetric reactions to set the desired stereocenters.

A common and effective strategy for synthesizing enantiopure piperidine (B6355638) alkaloids is to start from a commercially available chiral precursor, such as (S)-epichlorohydrin. A diastereoselective total synthesis of 3,6-disubstituted piperidines, such as the natural products epi-pseudoconhydrine and pseudoconhydrine (B1209237), which share a structural resemblance to 6-propylpiperidin-3-ol, has been developed from this chiral starting material. researchgate.net

The key steps in this synthetic route involve the opening of an α-aminobutyrolactone ring followed by a Grignard reaction and a subsequent cascade reaction to form the piperidine ring. researchgate.net This approach allows for the synthesis of specific diastereomers with high selectivity. researchgate.net For instance, a piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, has been synthesized using a strategy that begins with (S)-epichlorohydrin. researchgate.net

| Synthetic Step | Description | Reference |

| Starting Material | Enantiopure (S)-epichlorohydrin | researchgate.net |

| Key Intermediate Formation | α-aminobutyrolactone ring opening with N,O-dimethylhydroxylamine | researchgate.net |

| Carbon Skeleton Extension | Grignard reaction | researchgate.net |

| Ring Closure | Cascade debenzylation-reductive aminative cyclization | researchgate.net |

| Example Intermediate | (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | researchgate.net |

Asymmetric synthesis methodologies are fundamental for creating chiral molecules from achiral or racemic precursors. The use of chiral aziridines as intermediates or ligands is a notable strategy in this field. researchgate.netscielo.br Chiral aziridines are valuable electrophilic building blocks due to their high reactivity, which allows for ring-opening reactions with various nucleophiles to form 1,2-difunctionalized compounds that can serve as precursors to piperidines. researchgate.netscielo.br

The synthesis of chiral aziridines can be achieved through methods like the asymmetric transfer hydrogenation of α-amino ketones, followed by cyclization. scielo.br These enantiopure aziridines can then be elaborated into more complex structures. researchgate.net Furthermore, organocatalytic methods have been developed for preparing highly enantioenriched and structurally complex aziridines from simple starting materials. researchgate.net

In the broader context of asymmetric catalysis, chiral catalysts are employed to control the stereochemical outcome of a reaction. frontiersin.org For instance, a Brønsted acid-catalyzed aza-Darzens reaction can produce N-aryl-cis-aziridines with high enantiomeric excess (typically 90–99% ee). nih.gov These reactions often utilize chiral ligands or catalysts that create a chiral environment, directing the formation of one enantiomer over the other. nih.govrsc.org

Stereocontrolled Synthesis and Diastereomeric Resolution

Beyond creating the initial chiral centers, controlling the relative stereochemistry (cis/trans) and separating mixtures of stereoisomers are crucial aspects of synthesizing specific isomers of 6-propylpiperidin-3-ol.

The stereochemical relationship between the substituents at the 3- and 6-positions of the piperidine ring (cis or trans) significantly impacts the molecule's three-dimensional shape and properties. Controlling this relationship during synthesis is a key challenge. The outcome of cyclization reactions is often influenced by thermodynamic and kinetic factors, including the nature of the substituents and the reaction conditions. nih.gov

For example, in amine-directed intramolecular hydroboration reactions on piperidine substrates, the stereocontrol is influenced by the N-substituent. nih.gov N-benzyl protected substrates can provide good stereocontrol, leading to a preferred diastereomer. nih.gov The formation of a fused bicyclic transition state is often the determining factor for the observed stereoselectivity. nih.gov The cis or trans configuration of the final product can be determined using spectroscopic methods, such as NMR, by analyzing the chemical shifts and coupling constants of the ring protons. nih.govmdpi.com Studies on related 3-substituted piperidinone derivatives show that the six-membered ring can adopt different conformations (e.g., chair or boat) to accommodate the substituents, and this conformation is linked to the cis/trans arrangement. nih.gov

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The more reactive enantiomer is converted into a new product, leaving the less reactive enantiomer unreacted and thus enantioenriched. wikipedia.org

A powerful modern approach is dynamic kinetic resolution (DKR), where the starting material enantiomers are rapidly interconverted under the reaction conditions. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. nih.gov N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for DKR processes. nih.govnih.gov For example, a chiral NHC can catalyze the DKR of racemic α-substituted β-keto esters or 6-hydroxypyranones, producing highly substituted β-lactones or functionalized esters with excellent diastereoselectivity and enantioselectivity. nih.govnih.gov While not specifically documented for 6-propylpiperidin-3-ol, this methodology is applicable to the resolution of chiral alcohols and related compounds.

| Kinetic Resolution Method | Catalyst/Reagent Type | Principle | Potential Outcome | Reference |

| Kinetic Resolution (KR) | Chiral Catalyst or Reagent | One enantiomer reacts faster than the other. | Max 50% yield of product, enantioenriched starting material. | wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | Chiral Catalyst + Racemization Conditions | One enantiomer reacts faster while the starting material racemizes. | Theoretical yield >50% (up to 100%) of a single enantiomeric product. | nih.gov |

| NHC-Catalyzed DKR | Chiral N-Heterocyclic Carbene (NHC) | NHC catalyzes both the racemization of the starting material and the enantioselective reaction. | Highly enantioenriched products in good yield and diastereoselectivity. | nih.govnih.gov |

Enantioselective Routes to Specific 6-Propylpiperidin-3-ol Isomers (e.g., (3R,6R) and (3R,6S) forms)

The controlled synthesis of specific stereoisomers of 6-propylpiperidin-3-ol is crucial for investigating their structure-activity relationships. The naturally occurring isomers, (+)-pseudoconhydrine ((3R,6R)-6-propylpiperidin-3-ol) and (+)-epi-pseudoconhydrine ((3R,6S)-6-propylpiperidin-3-ol), have been the targets of several elegant enantioselective syntheses.

One notable diastereoselective total synthesis commences with the readily available and inexpensive (S)-epichlorohydrin. nih.govnih.gov This approach allows for the stereocontrolled construction of the piperidine ring and the introduction of the propyl and hydroxyl substituents with the desired relative and absolute stereochemistry.

A key sequence in this synthesis involves the opening of an α-aminobutyrolactone ring with N,O-dimethylhydroxylamine, followed by a Grignard reaction to introduce the propyl group. The crucial cyclization step is a one-pot, three-step cascade reaction that includes debenzylation, cyclization, and reductive amination. nih.gov The diastereoselectivity of the final reduction step, which establishes the stereochemistry at the C-3 position, is influenced by the steric bulk of the protecting group on the hydroxyl moiety. nih.gov For instance, hydrogenation of an intermediate imine with an unprotected hydroxyl group can lead to a mixture of diastereomers, whereas a bulky protecting group can direct the hydrogenation to favor one isomer over the other. nih.gov

An alternative synthetic strategy involves a tandem hydroformylation-condensation reaction to form the six-membered ring, followed by a stereoselective dihydroxylation to introduce the hydroxyl groups. nih.gov This method also provides access to pseudoconhydrine and its epimer, showcasing the versatility of modern synthetic methodologies in achieving stereochemical control.

Strategic Derivatization and Functionalization of 6-Propylpiperidin-3-ol

Once the desired stereoisomer of 6-propylpiperidin-3-ol is obtained, further structural modifications can be explored to modulate its biological activity. These modifications can be targeted at the piperidine nitrogen, the hydroxyl group, or by introducing new stereogenic centers.

Selective Modification of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization. Selective N-alkylation or N-acylation can introduce a wide variety of substituents, altering the compound's polarity, basicity, and potential for new interactions with biological targets.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through various methods. Reductive amination with aldehydes or ketones is a common and effective strategy. rsc.org For more controlled and selective mono-alkylation, protecting group strategies are often employed.

N-Acylation and Carbamoylation: The piperidine nitrogen can be readily acylated with acyl chlorides or anhydrides to form amides. Furthermore, the formation of carbamates through reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) not only serves as a protection strategy but also introduces a functional handle for further transformations. nih.govorganic-chemistry.org The use of a one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient method for synthesizing N-Boc protected secondary amines. nih.govnih.gov

Controlled Functionalization of the Hydroxyl Group

The hydroxyl group at the C-3 position offers another avenue for derivatization, allowing for the introduction of a diverse range of functional groups through O-alkylation or O-acylation.

O-Alkylation: The formation of ethers via O-alkylation can be used to modify the molecule's lipophilicity and hydrogen-bonding capabilities. This can be achieved by reacting the alcohol with alkyl halides in the presence of a base.

O-Acylation (Esterification): The hydroxyl group can be esterified to introduce various acyl groups. This transformation can be accomplished using acyl chlorides or anhydrides in the presence of a base or with a carboxylic acid under esterification conditions. These ester derivatives can act as prodrugs or exhibit their own biological activities.

To achieve selective functionalization of either the nitrogen or the oxygen in molecules containing both an amine and a hydroxyl group, the use of protecting groups is often essential. nih.govorgsyn.org For instance, the amine can be temporarily protected as a carbamate (B1207046) (e.g., Boc) to allow for selective reaction at the hydroxyl group, and vice versa.

Introduction of Additional Stereogenic Centers

The creation of new stereogenic centers on the 6-propylpiperidin-3-ol scaffold can lead to a significant increase in structural diversity and the potential for enhanced biological specificity. Diastereoselective reactions can be employed to control the stereochemical outcome of these transformations.

One potential strategy involves the diastereoselective epoxidation of an N-protected 6-propyl-1,2,3,4-tetrahydropyridine, which could be synthesized from 6-propylpiperidin-3-ol. Subsequent ring-opening of the resulting epoxide would introduce two new stereocenters. Another approach could be the diastereoselective alkylation of the enolate derived from an N-protected 6-propylpiperidin-3-one. The existing stereocenter at C-6 would be expected to influence the facial selectivity of the enolate alkylation, leading to the controlled formation of a new stereocenter at C-2 or C-4. The choice of the nitrogen protecting group and the reaction conditions would be critical in governing the stereochemical course of such reactions.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Propylpiperidin 3 Ol

Mechanistic Investigations of Intramolecular Cyclization and Ring-Opening Reactions

The formation of the piperidine (B6355638) ring often involves intramolecular cyclization, a key strategy in the synthesis of piperidine alkaloids. aurigeneservices.com One-pot cascade reactions involving debenzylation, cyclization, and reductive amination have been successfully employed in the synthesis of 3,6-disubstituted piperidines. aurigeneservices.com For instance, the hydrogenation of a γ-hydroxy ketone intermediate using a palladium on carbon (Pd/C) catalyst can lead to the formation of both cis and trans isomers of 6-propylpiperidin-3-ol, known as epi-pseudoconhydrine and pseudoconhydrine (B1209237), respectively. aurigeneservices.com The stereochemical outcome of this cyclization is influenced by the protecting groups on the hydroxyl moiety, with bulky protecting groups favoring the formation of the cis isomer. aurigeneservices.com

Mechanistic studies on related intramolecular cyclizations, such as those involving gold-catalyzed diazo-yne cyclizations, have identified key intermediates like β-aryl gold-carbenes formed through a 6-endo-dig cyclization process. nih.gov While not directly involving 6-propylpiperidin-3-ol, these studies provide valuable insights into the types of reactive intermediates that can be generated in cyclization reactions leading to six-membered rings. nih.gov Similarly, photocatalytic intramolecular radical cyclizations offer a metal-free approach to constructing cyclic systems, proceeding through a cascade of radical-type cyclization and hydrogen atom transfer processes. rsc.orgmdpi.com

Ring-opening reactions of chiral aziridines have also been utilized as a strategic approach to synthesize enantiomerically pure piperidine derivatives. clockss.org For example, the regio- and stereo-controlled ring-opening of a chiral aziridine (B145994) with acetic acid, followed by cyclization, can afford (S)-piperidin-3-ol. clockss.org The subsequent introduction of the propyl group at the 6-position can be achieved through a Grignard reaction with an appropriate precursor. clockss.org

Stereochemical Influence on Reaction Pathways and Product Distribution

The stereochemistry of the substituents on the piperidine ring plays a critical role in determining the reaction pathways and the distribution of products. This is particularly evident in the diastereoselectivity of transformations involving 6-propylpiperidin-3-ol and the conformational effects that govern its reactivity.

The synthesis of 3,6-disubstituted piperidines often yields a mixture of diastereomers, and controlling the diastereoselectivity is a significant challenge. aurigeneservices.com In the synthesis of epi-pseudoconhydrine and pseudoconhydrine, the diastereomeric ratio was found to be highly dependent on the reaction conditions and the nature of the protecting groups. aurigeneservices.com A cascade debenzylation-reductive aminative cyclization of a protected precursor yielded a 9:1 diastereomeric ratio in favor of the TBDMS-protected epi-pseudoconhydrine (the cis isomer). aurigeneservices.com In contrast, a similar reaction on an unprotected precursor resulted in poor diastereoselectivity, with a 1.7:1 ratio of cis to trans isomers. aurigeneservices.com

Kinetic resolution is another powerful tool where diastereoselectivity plays a crucial role. In the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation, significant differences in reactivity and selectivity were observed between cis and trans isomers. nih.gov For cis-6-propylpiperidin-3-ol, a high selectivity factor (s-factor) of 52 was achieved, whereas the trans-isomer afforded an s-factor of only 4. nih.govethz.ch This pronounced difference highlights the profound impact of the relative stereochemistry of the substituents on the transition state energies of the acylation reaction. nih.gov

The following table summarizes the diastereoselectivity observed in key reactions involving 6-propylpiperidin-3-ol precursors.

| Reaction | Precursor | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |

| Cascade Debenzylation-Reductive Aminative Cyclization | TBDMS-protected γ-hydroxy ketone | TBDMS-protected epi-pseudoconhydrine and pseudoconhydrine | 9:1 | aurigeneservices.com |

| Cascade Debenzylation-Reductive Aminative Cyclization | Unprotected γ-hydroxy ketone | epi-Pseudoconhydrine and Pseudoconhydrine | 1.7:1 | aurigeneservices.com |

| Catalytic Kinetic Resolution (Enantioselective Acylation) | cis-6-Propylpiperidin-3-ol | Enantioenriched amine and amide | s-factor = 52 | nih.govethz.ch |

| Catalytic Kinetic Resolution (Enantioselective Acylation) | trans-6-Propylpiperidin-3-ol | Enantioenriched amine and amide | s-factor = 4 | nih.govethz.ch |

The conformation of the piperidine ring significantly influences its reactivity and the selectivity of reactions. rsc.orgdalalinstitute.com Detailed experimental and computational studies on the kinetic resolution of disubstituted piperidines have revealed a strong preference for the acylation of conformers where the α-substituent occupies the axial position. nih.gov This preference is attributed to unfavorable gauche interactions between an equatorial α-substituent and the incoming acylating agent in the transition state. ethz.ch

For cis-6-propylpiperidin-3-ol, the propyl group at the 6-position (α-position) can readily adopt an axial conformation, leading to a lower energy transition state for acylation and consequently a higher reaction rate and selectivity. nih.govethz.ch In contrast, for the trans-isomer, forcing the α-substituent into an axial position would lead to a highly unfavorable diaxial conformation with the hydroxyl group at the 3-position. nih.gov This results in a higher energy transition state, explaining the observed lower reactivity and selectivity. nih.govethz.ch This conformational effect provides a clear rationale for the disparate outcomes in the kinetic resolution of the cis and trans diastereomers of 6-propylpiperidin-3-ol. nih.govethz.ch

Catalytic Activity and Transformation Potential of 6-Propylpiperidin-3-ol

While 6-propylpiperidin-3-ol itself is not typically a catalyst, its structural motif is integral to the design of chiral ligands and precursors for catalytic applications, particularly in asymmetric catalysis. wiley.comuwindsor.ca

Substituted piperidines can serve as precursors for the synthesis of ligands used in catalytic cycles. wiley.com The functional groups on the piperidine ring, such as the hydroxyl group in 6-propylpiperidin-3-ol, can be modified to incorporate coordinating atoms like phosphorus or nitrogen, which are essential for metal binding in catalysts. wiley.comnih.gov The chiral backbone of enantiomerically pure 6-propylpiperidin-3-ol can impart chirality to the resulting ligand, enabling its use in asymmetric catalysis. nih.govnih.gov

The design of chiral ligands is central to the field of asymmetric catalysis. wiley.comnih.gov The rigid, three-dimensional structure of the piperidine scaffold makes it an attractive framework for the development of new ligands. acs.org By strategically placing substituents on the piperidine ring, it is possible to create a well-defined chiral environment around a metal center, which can control the stereochemical outcome of a catalytic reaction. nih.gov

For example, chiral diphosphine ligands with C2 symmetry, such as those derived from spirobiindane backbones, have proven highly effective in a variety of asymmetric transformations. nih.gov The principles learned from these systems can be applied to the design of new ligands based on the 6-propylpiperidin-3-ol scaffold. The stereochemistry at the 3- and 6-positions can be used to control the conformation of the ligand-metal complex, influencing enantioselectivity. nih.gov The development of data-driven approaches and virtual screening of ligand libraries is also accelerating the discovery of novel chiral ligands for specific catalytic applications. chemrxiv.org

Sophisticated Structural Characterization and Spectroscopic Analysis of 6 Propylpiperidin 3 Ol

Advanced Spectroscopic Techniques for Stereochemical and Conformational Analysis

Spectroscopic methods are indispensable for the unambiguous determination of the complex stereochemistry of 6-Propylpiperidin-3-ol, which contains two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers).

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Propylpiperidin-3-ol. optica.orgoptica.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. For instance, in the ¹H NMR spectrum of a piperidine (B6355638) derivative, protons attached to the carbon bearing the hydroxyl group (H-3) and the propyl group (H-6) would appear as characteristic multiplets. The chemical shifts and coupling constants (J-values) of these signals are highly dependent on their axial or equatorial orientation within the piperidine ring's chair conformation.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific signals and establishing connectivity within the molecule. For 6-Propylpiperidin-3-ol, these techniques would definitively link the protons and carbons of the propyl group to the C-6 position of the piperidine ring.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, provide through-space correlations between protons, which is vital for determining the relative stereochemistry (cis/trans isomerism). For example, a strong NOE between the proton at C-6 and the proton at C-3 would suggest they are on the same face of the ring (a cis relationship), while the absence of this correlation would imply a trans relationship. The evaluation of piperidine derivatives, often administered as salts, benefits significantly from these spectroscopic methods to identify any structural changes, such as the formation of cis and trans isomers, that may occur during formulation. optica.org

Table 1: Representative ¹H NMR Data for a Substituted Piperidin-3-ol Analog This table presents hypothetical data based on known chemical shifts for similar structures to illustrate the expected values for 6-Propylpiperidin-3-ol.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | 3.6 - 4.2 | m | Position is sensitive to cis/trans configuration and solvent. |

| H-6 | 2.8 - 3.4 | m | Position is sensitive to cis/trans configuration. |

| Propyl CH₂ | 1.3 - 1.7 | m | Multiple overlapping signals expected. |

| Propyl CH₃ | 0.9 - 1.1 | t | Triplet due to coupling with adjacent CH₂. |

| Ring CH₂ | 1.5 - 2.2 | m | Complex multiplets from C2, C4, C5 protons. |

| N-H | Variable | br s | Position and visibility depend on solvent and concentration. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. nih.govwikipedia.orgwikipedia.org These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD) measures this differential absorption in the UV-Vis region, corresponding to electronic transitions. faccts.deencyclopedia.pub While the piperidine ring itself has weak electronic transitions, the presence of substituents can influence the ECD spectrum. The experimental ECD spectrum of an enantiomerically pure sample of 6-Propylpiperidin-3-ol can be compared with spectra predicted by quantum-mechanical calculations for the (3R,6R), (3S,6S), (3R,6S), and (3S,6R) configurations. faccts.de A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized IR radiation at the vibrational frequencies of the molecule. wikipedia.orgbruker.com VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and provides a detailed stereochemical fingerprint. nih.govwikipedia.org By comparing the experimental VCD spectrum of 6-Propylpiperidin-3-ol with spectra calculated using density functional theory (DFT), the absolute configuration can be definitively determined. wikipedia.orgyoutube.com VCD is a powerful tool for studying chiral molecules in solution without the need for crystallization. youtube.com

Advanced X-ray Diffraction Studies of Crystalline Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state. iucr.orgnih.gov If a suitable single crystal of 6-Propylpiperidin-3-ol or a crystalline derivative can be obtained, this technique can determine the precise bond lengths, bond angles, and torsional angles. Crucially, it reveals the conformation of the piperidine ring (typically a chair conformation) and the relative stereochemistry of the substituents at C-3 and C-6. nih.govnih.gov

For chiral compounds, X-ray diffraction of a crystal containing a single enantiomer allows for the determination of the absolute configuration using anomalous dispersion effects, often referred to as the Flack parameter. In many cases, derivatization of the parent molecule is necessary to induce crystallization or to introduce a heavy atom, which enhances the anomalous scattering required for absolute structure determination. nih.gov Studies on various piperidine derivatives have consistently shown the chair conformation to be the most stable arrangement for the six-membered ring. nih.govresearchgate.net

Chromatographic Methods for High-Resolution Separation and Purity Determination

Chromatographic techniques are vital for separating the different stereoisomers of 6-Propylpiperidin-3-ol and for assessing the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer/Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method for the analytical and preparative separation of enantiomers. csfarmacie.cznih.govrsc.org For 6-Propylpiperidin-3-ol, a racemic mixture can be separated into its constituent enantiomers on a CSP. These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which are coated or immobilized on a silica (B1680970) support. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl and amine groups of the analyte), dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. researchgate.net Method development involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution between the stereoisomers. nih.govchromatographyonline.com

Table 2: Typical Chiral HPLC Screening Parameters for Piperidine Analogs

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phases (CSPs) | Cellulose-based (e.g., Chiralcel OD, OJ) nih.gov, Amylose-based (e.g., Chiralpak AD, AS) nih.gov |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures, often with a basic additive like diethylamine (B46881) (DEA) |

| Mobile Phase (Reversed Phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with buffers or additives |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210-220 nm) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) for Stereoisomer Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (like methanol or ethanol). selvita.com This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often complementary selectivity. chromatographyonline.comselvita.com

For the stereoisomer profiling of 6-Propylpiperidin-3-ol, SFC coupled with chiral stationary phases provides high-efficiency separations. researchgate.neteuropeanpharmaceuticalreview.com The same polysaccharide-based CSPs used in HPLC are frequently employed in SFC. chromatographyonline.com The unique properties of supercritical fluids can lead to different chiral recognition mechanisms compared to liquid chromatography, sometimes providing superior resolution where HPLC methods fail. chromatographyonline.comchromatographyonline.com In some cases, chemical derivatization of polar analytes can be employed to improve their chromatographic behavior and resolution in SFC. researchgate.netnih.gov

Mass Spectrometric Approaches for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an indispensable tool for the structural characterization of piperidine alkaloids, providing precise information on mass and fragmentation patterns that are crucial for confirming molecular identity. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can provide mass measurements to four or more decimal places. This high precision is critical for determining the unique elemental composition of a molecule. mdpi.com

For 6-Propylpiperidin-3-ol, HRMS analysis can distinguish its molecular formula, C₉H₁₉NO, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of the constituent atoms, an unambiguous elemental formula can be assigned, providing a high degree of confidence in the compound's identification. nih.gov

Table 2: HRMS Data for 6-Propylpiperidin-3-ol

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO |

| Theoretical Exact Mass ([M+H]⁺) | 158.15394 u |

| Required Mass Accuracy | < 5 ppm |

| Elemental Composition | C=9, H=20, N=1, O=1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov In a typical experiment involving 6-Propylpiperidin-3-ol, the protonated molecule, [M+H]⁺, would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative fragment ions, which are analyzed in the second mass analyzer.

The fragmentation pattern provides a structural fingerprint of the molecule. For piperidine alkaloids containing a hydroxyl group, a characteristic and often predominant fragmentation pathway is the neutral loss of a water molecule (H₂O). nih.govscielo.br Another common fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of 6-Propylpiperidin-3-ol, this would likely result in the loss of the propyl group. Subsequent fragmentation of the piperidine ring can also occur, yielding further characteristic ions. miamioh.edu

Table 3: Proposed MS/MS Fragmentation of 6-Propylpiperidin-3-ol ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |

| 158.15 | 140.14 | H₂O | Loss of the hydroxyl group |

| 158.15 | 114.12 | C₃H₇• (Propyl radical) | Alpha-cleavage of the propyl side chain |

| 140.14 | 96.11 | C₃H₈ | Loss of propyl group from the dehydrated ion |

| 158.15 | 84.08 | C₄H₉O• | Fragmentation of the piperidine ring |

Theoretical and Computational Chemistry Studies of 6 Propylpiperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. dtu.dk These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular energies, and other electronic properties.

Density Functional Theory (DFT) for Conformational Landscapes and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. smu.edu It is particularly effective for determining the conformational landscapes of cyclic molecules like piperidines. nih.gov For 6-propylpiperidin-3-ol, which has two stereocenters, four possible stereoisomers exist: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). Each of these stereoisomers can adopt various conformations, primarily dictated by the chair form of the piperidine (B6355638) ring and the orientation of the propyl and hydroxyl substituents.

The primary conformations for the piperidine ring are the chair, boat, and twist-boat, with the chair conformation being the most stable. The substituents (propyl at C6 and hydroxyl at C3) can be in either axial (ax) or equatorial (eq) positions. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the geometry of these conformers and calculate their relative energies. nih.gov

For a given stereoisomer, such as the cis-(3,6)-isomer, there are two primary chair conformations that can interconvert via ring flipping. In one conformer, the substituents might be in axial-equatorial arrangement, while in the other, they would be in an equatorial-axial arrangement. For the trans-(3,6)-isomer, the substituents could be in either a diequatorial or a diaxial arrangement. Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance. nih.gov

A systematic conformational search and subsequent energy minimization using DFT would reveal the global minimum energy structure and the relative energies of other stable conformers. This information is crucial for understanding the molecule's predominant shape and how it might interact with other molecules.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of (3S,6R)-6-Propylpiperidin-3-ol

| Conformer | Propyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | 4.52 |

| 3 | Equatorial | Axial | 1.89 |

| 4 | Axial | Equatorial | 2.75 |

Note: These data are hypothetical and serve as an illustration of typical results from DFT calculations.

Ab Initio Methods for Reaction Pathway Modeling and Transition State Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods are well-suited for modeling reaction pathways and identifying the structures of transition states. researchgate.net A potential reaction for 6-propylpiperidin-3-ol is acid-catalyzed dehydration, where the hydroxyl group is eliminated to form an alkene.

To model this reaction, one would first identify the reactants (protonated 6-propylpiperidin-3-ol) and the expected products (different possible isomeric alkenes and water). Using ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, the potential energy surface of the reaction can be explored. ethz.ch The process involves locating the transition state structure for each step of the proposed mechanism (e.g., protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to form the double bond).

The geometry of the transition state is optimized, and its nature is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for determining the reaction rate. osti.gov By mapping the entire reaction pathway, including intermediates and transition states, a comprehensive understanding of the reaction mechanism and selectivity can be achieved. nih.gov

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about electronic structure and reactivity, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time. ucsd.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of molecules and their interactions with the environment, such as a solvent. nih.gov An MD simulation of 6-propylpiperidin-3-ol would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system over a certain period (nanoseconds to microseconds). longdom.org

The simulation would reveal the dynamic behavior of the piperidine ring, such as the frequency and timescale of chair-chair interconversions. It would also show the rotational dynamics of the propyl side chain and the hydroxyl group. Analysis of the MD trajectory can provide insights into the flexibility of different parts of the molecule through metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. mdpi.com

Furthermore, MD simulations are excellent for studying intermolecular interactions. For 6-propylpiperidin-3-ol in an aqueous solution, the simulation can quantify the hydrogen bonding between the hydroxyl group, the piperidine nitrogen, and the surrounding water molecules. The number and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and hydration properties.

Table 2: Hypothetical Analysis of Intermolecular Interactions from a 100 ns MD Simulation of 6-Propylpiperidin-3-ol in Water

| Interacting Group | Interaction Type | Average Number of Water Molecules within 3.5 Å | Average Hydrogen Bond Lifetime (ps) |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | 3.1 | 2.5 |

| Piperidine Nitrogen (N-H) | Hydrogen Bond Donor | 1.2 | 1.8 |

| Propyl Group (-C3H7) | Hydrophobic Interaction | 8.5 (in hydration shell) | N/A |

Note: These data are hypothetical and represent typical outputs from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic or general chemical property predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as reactivity or a physical property like lipophilicity (logP). qsartoolbox.org For a QSAR study focused on predicting a chemical property of piperidine derivatives, one would first need a dataset of related compounds with experimentally measured values for that property.

For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of descriptors include molecular weight, logP, polar surface area, and various topological and quantum-chemical descriptors.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is developed that correlates the descriptors with the property of interest. For instance, a QSAR model for predicting the aqueous solubility (logS) of a series of substituted piperidines might take the following hypothetical form:

logS = c₀ + c₁(logP) + c₂(Polar Surface Area) + c₃*(Number of Rotatable Bonds)

The predictive power of the QSAR model is assessed through rigorous validation techniques. tubitak.gov.tr Such a model, once validated, can be used to predict the property for new, untested compounds like 6-propylpiperidin-3-ol, providing valuable information for chemical design and assessment without the need for immediate experimental synthesis and testing.

Role in Natural Product Chemistry and Biochemical Transformations

Natural Occurrence and Biosynthesis of 6-Propylpiperidin-3-ol and Analogous Alkaloids

The journey of understanding 6-Propylpiperidin-3-ol begins with its origins in the plant kingdom and the complex biochemical machinery responsible for its creation.

6-Propylpiperidin-3-ol is a naturally occurring piperidine (B6355638) alkaloid that has been identified as a constituent of poison hemlock (Conium maculatum L.). nih.govresearchgate.netwikipedia.org This plant is well-known for its toxicity, which is primarily attributed to a suite of structurally related piperidine alkaloids. cornell.edu While coniine is the most abundant and well-studied of these alkaloids, at least eight distinct piperidine alkaloids have been isolated from C. maculatum. nih.govrsc.org The isolation of these compounds typically involves extraction from various plant parts, including the leaves, flowers, fruits, and roots, followed by chromatographic techniques to separate the individual alkaloids. researchgate.netnih.gov The concentration and composition of these alkaloids can vary depending on the plant's developmental stage and geographical location. pherobase.com For instance, the roots of C. maculatum have been found to contain a different profile of secondary metabolites compared to the aerial parts, with some studies reporting the absence of alkaloids in the tap roots of mature plants. nih.govnih.gov

A study focusing on the distribution of alkaloids in relation to the development of the fruit of C. maculatum provides insight into the dynamic nature of these compounds within the plant. The separation and micro-estimation of these alkaloids are crucial for understanding their roles.

Table 1: Piperidine Alkaloids Identified in Conium maculatum

| Alkaloid | Chemical Formula |

| Coniine | C₈H₁₇N |

| N-Methylconiine | C₉H₁₉N |

| γ-Coniceine | C₈H₁₅N |

| Conhydrine | C₈H₁₇NO |

| Pseudoconhydrine (B1209237) | C₈H₁₇NO |

| 6-Propylpiperidin-3-ol | C₈H₁₇NO |

| Conhydrinone | C₈H₁₅NO |

| A novel alkaloid, conmaculin | Not specified |

This table is generated based on information from multiple sources. nih.govwikipedia.orgnih.govnih.gov

The biosynthetic pathway of piperidine alkaloids in C. maculatum has been a subject of extensive research, with the primary focus being on the formation of coniine. This pathway serves as a model for understanding the biosynthesis of other related alkaloids, including 6-Propylpiperidin-3-ol.

The biosynthesis of the piperidine ring in these alkaloids does not originate from lysine, a common precursor for many other piperidine alkaloids in different plant species. nih.gov Instead, it follows a polyketide pathway. researchgate.net The process begins with the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS). researchgate.net This initial step forms a linear polyketide chain.

The subsequent key steps in the pathway are:

Reduction: The polyketide intermediate is likely reduced to form 5-keto-octanal.

Transamination: An L-alanine:5-keto-octanal aminotransferase introduces a nitrogen atom from the amino acid L-alanine into the molecule, converting 5-keto-octanal into 5-amino-octanal. nih.gov

Cyclization and Dehydration: The 5-amino-octanal then undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the key intermediate, γ-coniceine. nih.gov

Reduction to Coniine: The final step in coniine biosynthesis is the reduction of the carbon-nitrogen double bond in γ-coniceine by a NADPH-dependent γ-coniceine reductase to yield coniine. nih.gov

The formation of 6-Propylpiperidin-3-ol is believed to occur through the hydroxylation of a precursor piperidine alkaloid. The most probable candidates for this hydroxylation are either coniine or γ-coniceine. This hydroxylation reaction is likely catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes known for their role in the diversification of secondary metabolites in plants, including the hydroxylation of various alkaloid scaffolds. nih.govresearchgate.net The precise enzyme and the exact timing of this hydroxylation step in the biosynthetic pathway of 6-Propylpiperidin-3-ol are yet to be definitively characterized.

Table 2: Key Precursors and Intermediates in Piperidine Alkaloid Biosynthesis in Conium maculatum

| Compound | Role |

| Butyryl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

| L-Alanine | Nitrogen donor |

| 5-Keto-octanal | Linear intermediate |

| γ-Coniceine | Key cyclized intermediate |

| Coniine | Major piperidine alkaloid |

This table is based on established biosynthetic pathways. nih.govresearchgate.net

Biochemical Transformations and Enzymatic Interactions

The interaction of 6-Propylpiperidin-3-ol with biological systems, particularly in non-human organisms, involves various enzymatic processes that can lead to its transformation and degradation.

The piperidine core of 6-Propylpiperidin-3-ol is susceptible to various enzyme-catalyzed reactions. While specific studies on this particular compound are limited, research on the metabolism of other piperidine-containing molecules provides valuable insights.

Cytochrome P450 enzymes are key players in the metabolism of piperidine rings. rsc.orgnih.govdoi.org These enzymes can catalyze a range of oxidative reactions, including hydroxylation, which is the likely mechanism for the formation of 6-propylpiperidin-3-ol from a non-hydroxylated precursor. In addition to hydroxylation, cytochrome P450s can also mediate the N-dealkylation and oxidation of the piperidine ring itself, potentially leading to ring opening. nih.gov

In some microorganisms, the degradation of the piperidine ring has been shown to involve an initial glutamylation step, catalyzed by a γ-glutamylpiperidide synthetase, followed by hydroxylation. nih.gov This pathway highlights a different enzymatic strategy for the modification of the piperidine scaffold.

The metabolic fate of 6-Propylpiperidin-3-ol and other Conium alkaloids in non-human biological systems is of interest from both a toxicological and ecological perspective. When ingested by herbivores, these alkaloids can undergo various metabolic transformations. For instance, it has been shown that Conium alkaloids can be transferred to the milk of livestock that have consumed the plant. nih.gov

In the environment, microorganisms play a crucial role in the degradation of piperidine alkaloids. Soil bacteria, for example, have been identified that can utilize piperidine as a carbon and nitrogen source. researchgate.net The degradation pathways can vary between different microbial species. Some bacteria employ oxidative pathways that lead to the cleavage of the piperidine ring. researchgate.net The ability of microorganisms to degrade these toxic alkaloids is a critical process for their removal from the environment.

Advanced Analytical Method Development for 6 Propylpiperidin 3 Ol in Complex Research Matrices

High-Sensitivity Detection and Quantification Methodologies

Achieving trace-level detection for 6-propylpiperidin-3-ol hinges on employing powerful analytical techniques that offer high sensitivity and specificity, thereby minimizing interference from complex matrix components.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of piperidine (B6355638) alkaloids due to its exceptional sensitivity and selectivity. researchgate.netscielo.brnih.gov This method is particularly well-suited for non-volatile and thermally labile compounds like 6-propylpiperidin-3-ol, as it does not require derivatization. mdpi.com

The methodology typically involves reversed-phase liquid chromatography to separate the analyte from other components in the sample extract. A C8 or C18 column is often employed with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid to ensure proper ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, where electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecules [M+H]⁺ of 6-propylpiperidin-3-ol. Tandem mass spectrometry (MS/MS) enhances specificity by selecting this precursor ion, subjecting it to collision-induced dissociation (CID), and monitoring specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low concentrations. nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Piperidine Alkaloid Analysis

| Parameter | Condition | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C8, 2.1 x 100 mm, 1.8 µm | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote ionization. |

| Mobile Phase B | Acetonitrile | Organic solvent for gradient elution. |

| Gradient | 5% B to 95% B over 10 minutes | Elutes compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Optimal flow for separation and ESI. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| MS/MS Transition | Q1: m/z 144.2 → Q3: m/z 126.2 / 84.1 | Specific precursor-to-product ion transition for quantification and confirmation. |

| Collision Energy | 15-25 eV | Optimizes fragmentation of the precursor ion. |

Note: The m/z values are hypothetical for 6-propylpiperidin-3-ol (C₈H₁₇NO, MW: 143.23) and would need to be determined experimentally.

While GC-MS is a powerful analytical tool, its application to polar compounds like 6-propylpiperidin-3-ol is challenging due to the compound's low volatility and potential for peak tailing caused by interactions with the GC system. nih.gov These issues stem from the presence of the polar hydroxyl (-OH) and secondary amine (-NH) functional groups. To overcome these limitations, a strategic derivatization step is essential. mdpi.comchromforum.org

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. Common approaches include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and amine groups to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (B1165640) (TFAA) introduce acyl groups. chromforum.org

This process reduces the polarity of 6-propylpiperidin-3-ol, leading to improved chromatographic peak shape, enhanced signal intensity, and lower detection limits. In the mass spectrometer, the resulting derivatives often produce characteristic fragmentation patterns that can be used for structural confirmation and quantification.

Table 2: Derivatization Strategies for GC-MS Analysis of Amines/Alcohols

| Derivatizing Agent | Target Functional Group(s) | Typical Reaction Conditions | Advantages |

| BSTFA with 1% TMCS | -OH, -NH | Heat at 60-80°C for 30-60 min | Forms stable TMS derivatives, good volatility. |

| MBTFA | -NH (primary/secondary amines) | Heat at 60-90°C for 20-30 min | Creates electron-capturing derivatives, useful for ECD detection. chromforum.org |

| Trifluoroacetic Anhydride | -OH, -NH | Room temperature or mild heat | Produces stable, volatile derivatives with characteristic mass spectra. |

Advanced Sample Preparation and Extraction Techniques

The successful analysis of 6-propylpiperidin-3-ol is critically dependent on the effectiveness of the sample preparation method, which aims to isolate the analyte from the complex matrix, eliminate interferences, and concentrate the sample. cabidigitallibrary.org

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. thermofisher.com For a basic compound like 6-propylpiperidin-3-ol, a cation-exchange or mixed-mode SPE sorbent is often most effective. The optimization of an SPE method involves a systematic approach to each step. sigmaaldrich.com

Sorbent Selection: A strong cation-exchange (SCX) sorbent is ideal. It retains the protonated piperidine ring at an acidic pH while allowing neutral and acidic interferences to be washed away.

Conditioning and Equilibration: The sorbent is first conditioned with a solvent like methanol (B129727) and then equilibrated with an acidic buffer (e.g., pH < 4) to activate the sorbent and ensure the analyte is in its charged, retainable form. thermofisher.com

Sample Loading: The sample is pH-adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is protonated and will bind strongly to the SCX sorbent.

Washing: A series of washes with a non-polar solvent (e.g., hexane) and a moderately polar, acidic buffer or solvent (e.g., acidic water, methanol) removes interferences without eluting the analyte. sigmaaldrich.com

Elution: The final step involves eluting the analyte from the sorbent using a basic solution, such as 5% ammonium hydroxide (B78521) in methanol. This neutralizes the charge on the analyte, releasing it from the sorbent. thermofisher.com

Supercritical Fluid Extraction (SFE) presents a "green" alternative to traditional liquid solvent extraction, particularly for isolating compounds from solid or semi-solid matrices like plant material. numberanalytics.comlcms.cz The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

For the extraction of moderately polar alkaloids like 6-propylpiperidin-3-ol, pure supercritical CO₂ is often insufficient. Therefore, a polar organic solvent, known as a modifier (e.g., ethanol (B145695) or methanol), is added to the CO₂. lcms.cz The solvating power and selectivity of the supercritical fluid can be precisely tuned by adjusting the system's pressure, temperature, and the percentage of the modifier. This allows for selective extraction of the target compound while leaving behind undesirable matrix components. The primary advantage of SFE is that upon depressurization, the CO₂ reverts to a gas and evaporates, leaving a concentrated, solvent-free extract. lcms.czgoogle.com

Method Validation and Quality Assurance in Research Contexts

To ensure that the analytical data generated for 6-propylpiperidin-3-ol is reliable, accurate, and reproducible, the chosen analytical method must be rigorously validated. Method validation is a critical component of quality assurance in any research setting. greenskybio.com Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. acs.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. acs.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers can have confidence in the quality of the data produced for 6-propylpiperidin-3-ol, ensuring that research findings are built upon a solid analytical foundation.

Assessment of Limits of Detection, Quantification, and Linearity

The development of sensitive and reliable analytical methods for the quantification of 6-Propylpiperidin-3-ol in complex research matrices is fundamental for accurate pharmacological and metabolic studies. The establishment of key validation parameters, including the limit of detection (LOD), limit of quantification (LOQ), and linearity, ensures the method's performance and the integrity of the generated data. While specific validated methods for 6-Propylpiperidin-3-ol are not extensively documented in publicly available literature, the analytical principles can be extrapolated from methodologies developed for analogous piperidine alkaloids and other structurally related compounds.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the analysis of piperidine derivatives. For compounds that lack a strong chromophore, such as 6-Propylpiperidin-3-ol, pre-column derivatization can be employed to enhance UV detection. nih.gov A validated chiral HPLC method for (R)-piperidin-3-amine, for instance, utilized pre-column derivatization with para-toluene sulfonyl chloride to introduce a chromophore, allowing for UV detection at 228 nm. nih.gov This method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for quantitative analysis. nih.gov

The determination of LOD and LOQ is crucial for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are typically established by analyzing a series of diluted standards and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. mdpi-res.comakjournals.com For a range of plant alkaloids analyzed by HPLC, LOD and LOQ values were reported to be in the ranges of 0.09-10 µg/mL and 0.32-5 µg/mL, respectively. researchgate.net A reversed-phase HPLC method for piperidine reported an LOD of 0.15 μg/mL and an LOQ of 0.44 μg/mL. researchgate.net

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the linear regression curve. For many validated methods for related compounds, a correlation coefficient of >0.999 is considered acceptable. researchgate.net For instance, a validated HPLC method for piperidine demonstrated linearity in the range of 0.44-53.33 μg/mL with a correlation coefficient (r²) of 0.9996. researchgate.net

Based on these established methodologies for similar compounds, a hypothetical validated HPLC-UV method for 6-Propylpiperidin-3-ol following pre-column derivatization could exhibit the following characteristics:

Table 1: Representative Performance Characteristics of a Validated HPLC-UV Method for 6-Propylpiperidin-3-ol

| Parameter | Expected Value |

|---|---|

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Robustness and Reproducibility Studies for Research Applications

Robustness and reproducibility are critical attributes of an analytical method, ensuring its reliability and transferability between different laboratories and experimental conditions. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility demonstrates the consistency of results obtained by different analysts, on different instruments, and at different times.

Robustness is typically evaluated by introducing minor changes to key analytical parameters and observing the effect on the results. These parameters can include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. For a chiral HPLC method developed for piperidin-3-amine, robustness was assessed as part of its validation under ICH guidelines. nih.gov A study on the HPTLC analysis of nicotine, another piperidine alkaloid, evaluated robustness by introducing small changes to the mobile phase composition and found the method to be robust, with low relative standard deviations (%RSD) in the peak areas. akjournals.com

Reproducibility is assessed through intermediate precision studies, which involve analyzing the same sample on different days (inter-day precision) and by different analysts. The precision is typically expressed as the %RSD of the measurements. For a validated HPLC method for plant alkaloids, the intra- and inter-day precision for peak area were reported to be between 0.48% to 1.24% and 0.95% to 3.85%, respectively. researchgate.net Similarly, a chiral HPLC method for escitalopram (B1671245) showed intra- and inter-day precision with %RSD values of 0.16% and 0.09%, respectively. dujps.com

To ensure the reliability of a newly developed analytical method for 6-Propylpiperidin-3-ol, a thorough robustness and reproducibility study would be essential. The following table outlines a potential design for such a study, based on common practices for similar compounds.

Table 2: Illustrative Robustness and Reproducibility Study Design for a 6-Propylpiperidin-3-ol Analytical Method

| Parameter | Variation | Acceptance Criteria (%RSD) |

|---|---|---|

| Robustness | ||

| Flow Rate | ± 0.1 mL/min | < 2% |

| Column Temperature | ± 2 °C | < 2% |

| Mobile Phase Composition | ± 2% organic phase | < 2% |

| Reproducibility (Intermediate Precision) | ||

| Inter-day Precision (n=3 days) | Same analyst, same instrument | < 5% |

| Inter-analyst Precision (n=2 analysts) | Same instrument | < 5% |

The successful validation of these parameters would demonstrate that the analytical method for 6-Propylpiperidin-3-ol is reliable, consistent, and suitable for routine use in complex research applications, contributing to the generation of high-quality, reproducible scientific data.

Applications of 6 Propylpiperidin 3 Ol in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The stereochemically defined structure of 6-propylpiperidin-3-ol makes it an exemplary starting material for the synthesis of intricate molecules where precise control of stereochemistry is paramount. researchgate.net The presence of both a nucleophilic nitrogen and a hydroxyl group allows for a variety of chemical transformations, enabling the elongation and functionalization of the molecule in a regio- and stereoselective manner.

Construction of Natural Product Analogues

The piperidine (B6355638) skeleton is a core component of numerous alkaloids, a class of naturally occurring compounds with a wide spectrum of biological activities. aurigeneservices.comdntb.gov.ua The diastereoselective synthesis of 6-propylpiperidin-3-ol serves as a critical step in the total synthesis of various piperidine alkaloids and their analogues. aurigeneservices.com A notable example is its use as a key intermediate in the synthesis of pseudoconhydrine (B1209237), a toxic piperidine alkaloid found in the poison hemlock plant. The synthesis of (3R,6R)-6-propylpiperidin-3-ol, the enantiomer of pseudoconhydrine, has been achieved through a cascade debenzylation-reductive aminative cyclization process, highlighting the importance of this chiral building block in accessing naturally occurring stereoisomers. aurigeneservices.com

The ability to synthesize specific diastereomers of 6-propylpiperidin-3-ol with high purity is crucial for the development of natural product analogues. For instance, the kinetic resolution of a racemic mixture of cis- and trans-6-propylpiperidin-3-ol using an N-heterocyclic carbene (NHC) and a chiral hydroxamic acid co-catalyst has been demonstrated to be highly effective. This method provides access to enantiomerically enriched cis-6-propylpiperidin-3-ol with a high selectivity factor, a critical parameter in kinetic resolutions. nih.gov

| Substrate | Selectivity Factor (s) | Reference |

|---|---|---|

| cis-6-Propylpiperidin-3-ol | 52 | nih.gov |

| trans-6-Propylpiperidin-3-ol | 4 | nih.gov |

Development of Novel Heterocyclic Systems

Beyond its role in the synthesis of natural product analogues, 6-propylpiperidin-3-ol is a valuable precursor for the construction of novel heterocyclic systems. The piperidine ring can be incorporated into larger, more complex fused or spirocyclic architectures. The reactivity of the secondary amine and the hydroxyl group allows for the annulation of additional rings, leading to the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. dntb.gov.ua

The synthesis of substituted piperidines through methods like the hydrogenation of pyridine (B92270) derivatives or cyclization of acyclic precursors provides a general route to these heterocyclic systems. nih.gov The functional groups on the 6-propylpiperidin-3-ol scaffold can be readily modified to introduce a variety of substituents, further expanding the accessible chemical space. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a range of carbonyl chemistry transformations. nih.gov Similarly, the nitrogen atom can be functionalized with different protecting groups or alkylated to introduce further diversity. clockss.org These modifications pave the way for the creation of libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

Potential in Catalysis and Ligand Design

The chiral nature of 6-propylpiperidin-3-ol makes it an attractive candidate for the development of new chiral ligands and organocatalysts for asymmetric synthesis. The ability to induce chirality in a reaction is a cornerstone of modern synthetic chemistry, and the demand for novel and efficient chiral catalysts is ever-growing. sigmaaldrich.com

Chiral Ligands for Asymmetric Catalysis

The secondary amine and hydroxyl group of 6-propylpiperidin-3-ol can serve as coordination sites for metal centers, forming chiral metal complexes that can act as Lewis acid or transition metal catalysts. nih.gov By modifying the propyl group or introducing substituents on the piperidine ring, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize its performance in a specific catalytic transformation.

While direct applications of 6-propylpiperidin-3-ol as a ligand are not extensively documented, the broader class of chiral amino alcohols and their derivatives are widely used in asymmetric catalysis. For instance, chiral pyridyl alcohols, which share a similar functional group arrangement, have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. The stereochemical outcome of such reactions is often dictated by the absolute configuration of the carbinol carbon in the ligand. This suggests that 6-propylpiperidin-3-ol could be a promising platform for the design of new chiral ligands for a variety of metal-catalyzed reactions, including asymmetric allylic alkylations, hydrogenations, and cyclopropanations.

Organocatalyst Development

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral amines and alcohols are prominent classes of organocatalysts. The piperidine motif, in particular, is a common feature in many successful organocatalysts. researchgate.net

Derivatives of 6-propylpiperidin-3-ol could potentially be developed into effective organocatalysts. For example, the secondary amine could be utilized in enamine or iminium ion catalysis, which are key strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds. The hydroxyl group could participate in hydrogen bonding interactions, helping to organize the transition state and enhance stereoselectivity. While specific examples of organocatalysts derived directly from 6-propylpiperidin-3-ol are yet to be reported, the structural and functional similarities to known organocatalysts, such as proline and its derivatives, suggest a high potential for this compound in the development of new catalytic systems. mdpi.com

Integration into Functional Materials

The unique chemical structure of 6-propylpiperidin-3-ol also presents opportunities for its integration into functional materials. The piperidine unit can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting material. scbt.comontosight.ai

The incorporation of piperidine-based units into polymers has been explored for various applications, including the development of anion exchange membranes for fuel cells. acs.org The quaternization of the piperidine nitrogen can lead to the formation of cationic polymers with interesting ion-exchange properties. While the direct use of 6-propylpiperidin-3-ol in this context has not been detailed, its derivatives could be designed to be polymerizable monomers. For instance, the hydroxyl group could be functionalized with a polymerizable moiety, such as an acrylate (B77674) or a styrenic group. The resulting polymers would possess chiral piperidine units, which could find applications in chiral separations, as sensors, or as materials with specific optical properties.